Stereospecific Synthesis of Ethyl (Z)-3-Bromo-2-Propenoate with >99% Stereochemical Purity
Ethyl (Z)-3-bromo-2-propenoate can be synthesized stereospecifically from ethyl propiolate with lithium bromide in acetic acid/acetonitrile, achieving 85% isolated yield after distillation. Crucially, no (E)-isomer is detected by 1H NMR, GLC, or TLC analysis, indicating >99% stereochemical purity [1]. In contrast, the corresponding (E)-isomer requires alternative routes and is often obtained as an E/Z mixture [2]. This stereochemical fidelity is essential for applications requiring geometrically pure starting materials.
| Evidence Dimension | Stereochemical purity (Z/E ratio) |
|---|---|
| Target Compound Data | >99% (Z)-isomer (no E detected) |
| Comparator Or Baseline | Ethyl (E)-3-bromoacrylate (often obtained as E/Z mixture) |
| Quantified Difference | >99% Z selectivity vs. E/Z mixture |
| Conditions | Stereospecific synthesis from ethyl propiolate with LiBr/HOAc in CH3CN; purity assessed by 1H NMR (200 MHz), GLC, TLC |
Why This Matters
Procurement of stereochemically pure (Z)-3-bromo-2-propenoate eliminates the need for isomer separation and ensures predictable stereochemical outcomes in downstream reactions.
- [1] Ma, S.; Lu, X. Stereospecific Synthesis of Ethyl (Z)-3-Bromo-2-Propenoate. Org. Synth. 1995, 72, 112. View Source
- [2] Yanagi, T.; Oh-e, T.; Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Conjugated 2,4-Alkadienoates via the Palladium-Catalyzed Cross-Coupling of 1-Alkenylboronates with 3-Bromo-2-alkenoates. Bull. Chem. Soc. Jpn. 1989, 62, 3892–3895. View Source
